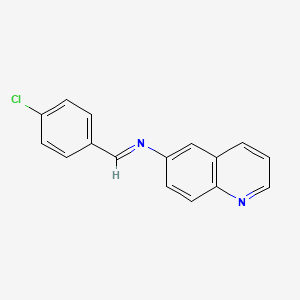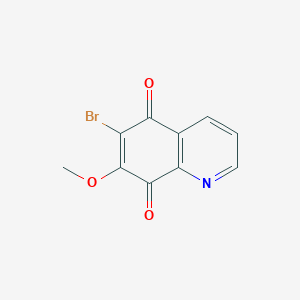
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran and benzoate groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, and the benzoate ester can be formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .
化学反応の分析
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, while the benzoate ester can facilitate its transport across cell membranes .
類似化合物との比較
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but contains a boronic acid group.
3-(2,4-Dichlorophenoxy)methyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is unique due to its combination of a pyrazole ring, tetrahydropyran group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
[5-(oxan-4-yl)-1H-pyrazol-4-yl] benzoate |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-4-2-1-3-5-12)20-13-10-16-17-14(13)11-6-8-19-9-7-11/h1-5,10-11H,6-9H2,(H,16,17) |
InChIキー |
HEUUSPUIQFNCBF-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=C(C=NN2)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)

![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)



![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)

![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)

